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Compound of Interest |

Compound Name: N-Isopropyl Carvedilol
CAS No.: 1246819-01-1
Cat. No.: B600939

Introduction & Scientific Context

N-Isopropyl Carvedilol is a tertiary amine impurity formed during the synthesis of Carvedilol.
Chemically identified as 1-(9H-Carbazol-4-yloxy)-3-[amino]-2-propanoal, it arises from the over-
alkylation of the secondary amine function of Carvedilol or through the use of isopropyl-
contaminated reagents.

The Separation Challenge

The structural similarity between Carvedilol and its N-Isopropyl derivative presents a significant
chromatographic challenge. Both possess a carbazole moiety (fluorophore/chromophore) and
a basic nitrogen center. However, the N-Isopropyl variant is:

e More Hydrophobic: The addition of the isopropyl group increases retention on Reverse
Phase (RP) columns.

» Sterically Hindered: The tertiary amine center affects pKa and interaction with surface
silanols.

Regulatory Impact: Under ICH Q3A(R2), impurities exceeding 0.10% must be identified and
guantified. This method is designed to achieve a Limit of Quantitation (LOQ) of <0.05% to
ensure strict compliance.
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Method Development Logic (The "Why")
Stationary Phase Selection

We utilize a C18 End-capped column (L1 packing).

e Reasoning: Carvedilol and its impurities are basic. Non-end-capped silanols on silica
supports act as weak cation exchangers, causing severe peak tailing for amines. An end-
capped column (e.g., Purospher STAR or Hypersil BDS) blocks these sites, ensuring peak
symmetry.

Mobile Phase Chemistry

o Buffer (pH 2.5): We employ a Potassium Dihydrogen Phosphate (KH2POa4) buffer adjusted to
pH 2.5 with Phosphoric Acid.

o Mechanism: At pH 2.5, the basic nitrogen atoms in Carvedilol (pKa ~9.7) and N-lsopropyl
Carvedilol are fully protonated. This prevents the "on-off" mechanism with residual
silanols that occurs near the pKa, sharpening the peaks.

 lon Pairing (Optional but omitted here): While ion-pairing agents (e.g., heptane sulfonic acid)
can be used, they increase equilibration time. We rely on pH control and high-quality silica to
avoid them for routine QC robustness.

Thermal Thermodynamics
o Temperature (50°C):
o Causality: Higher temperature reduces the viscosity of the mobile phase and increases the
mass transfer rate of the bulky Carvedilol molecule into the stationary phase pores. This

significantly reduces band broadening and improves resolution between the main peak
and the N-Isopropyl impurity.

Detailed Experimental Protocol
Equipment & Reagents|[1]

o HPLC System: Agilent 1260 Infinity Il or Waters Alliance €2695 (Quaternary Pump, PDA
Detector).
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e Column: Merck Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 um) or equivalent
USP L1.

¢ Reagents:

o

Acetonitrile (HPLC Grade).

[¢]

Potassium Dihydrogen Phosphate (AR Grade).

o

Orthophosphoric Acid (85%).

[e]

Water (Milli-Q, 18.2 MQ).

Mobile Phase Preparation

Buffer Solution:

Dissolve 2.72 g of KH2POa4 in 1000 mL of water.

Add 1.0 mL of Triethylamine (TEA) to suppress silanol activity (acting as a sacrificial base).

Adjust pH to 2.50 £ 0.05 using dilute Orthophosphoric Acid.

Filter through a 0.45 pm nylon membrane.

Mobile Phase A: Buffer Solution : Acetonitrile (90 : 10 v/v). Mobile Phase B: Buffer Solution :
Acetonitrile : Methanol (15 : 40 : 45 v/viv).

Chromatographic Conditions
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Parameter Setting

Flow Rate 1.0 mL/min

Injection Volume 20 pL

Column Temp 50°C

Sample Temp 10°C (Prevent degradation)

Detection UV at 240 nm (Carbazole absorption max)
Run Time 55 Minutes

Gradient Program

This gradient is designed to elute polar impurities early, separate Carvedilol, and then elute the
hydrophobic N-Isopropy! impurity.

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event

0.0 100 0 Equilibration
2.0 100 0 Isocratic Hold
35.0 0 100 Linear Gradient
45.0 0 100 Wash Step
46.0 100 0 Return to Initial
55.0 100 0 Re-equilibration

Standard & Sample Preparation
Diluent

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v). Note: Using pure acetonitrile as a diluent may
cause peak distortion due to the "solvent strength mismatch" effect.

Stock Solutions
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e Carvedilol Standard Stock (1.0 mg/mL): Weigh 50 mg Carvedilol into a 50 mL flask. Dissolve
in 25 mL diluent, sonicate, and make up to volume.

e N-Isopropyl Carvedilol Stock (0.1 mg/mL): Weigh 10 mg of impurity standard (CAS
1246819-01-1) into a 100 mL flask. Dissolve and dilute.

System Suitability Solution (SST)

Spike Carvedilol Stock with N-Isopropyl Carvedilol Stock to achieve a concentration of 0.5%
impurity relative to the drug.

o Target: Resolution (Rs) between Carvedilol and N-Isopropyl Carvedilol must be > 2.0.

Method Logic Visualization

The following diagram illustrates the decision matrix used to optimize the separation of the
critical pair (Carvedilol vs. N-Isopropyl Impurity).
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Start: Separation Challenge
Carvedilol vs. N-Isopropyl Impurity

Select Stationary Phase
C18 End-Capped (USP L1)

Why? Blocks silanols to prevent Optimize pH
amine tailing. pH 2.5 (Phosphate Buffer)

Why? Fully protonates amines Thermal Tuning
(pKa ~9.7) for consistent elution. Temperature: 50°C

Why? Improves mass transfer; Gradient Profile
Sharpens peaks for resolution. 0% to 100% B over 35 min

Why? N-Isopropyl is more hydrophobic. Result: Resolution > 2.0
Requires high organic % to elute. LOQ < 0.05%

Click to download full resolution via product page

Caption: Decision tree highlighting the physicochemical rationale behind column, pH, and
temperature selection for optimizing the critical pair separation.

Validation Parameters (ICH Q2)
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To ensure trustworthiness, the method must be validated.[1] The following acceptance criteria
are recommended:

Validation Parameter Acceptance Criteria Rationale

No interference at retention )
o _ _ Ensures signal comes only
Specificity time of N-Isopropyl Carvedilol ) )
from the impurity.
from blank or placebo.

T " R2 > 0.999 (Range: LOQ to Proves response is
ineari
y 150% of limit). proportional to concentration.

85.0% — 115.0% at LOQ level; N ] o
Accuracy (Recovery) ) Verifies extraction efficiency.
90-110% at higher levels.

o N RSD < 5.0% for 6 injections at Ensures consistent instrument
Precision (Repeatability) o
limit level. performance.

SIN ratio > 3 (LOD) and > 10 Defines the sensitivity limit

LOD/LOQ
(LOQ). (Target LOQ: 0.03%).

Troubleshooting Guide

 Issue:Co-elution of Carvedilol and N-Isopropyl Impurity.

o Fix: Decrease the slope of the gradient (e.g., extend the gradient time from 35 to 45 mins).
Alternatively, increase column temperature to 55°C to sharpen the main peak.

 |ssue:Broad/Tailing Peaks.

o Fix: Check pH of buffer. If pH > 3.0, silanol activity increases. Ensure TEA is added to the
buffer. Replace the column if it is old (loss of end-capping).

e |ssue:Ghost Peaks.

o Fix: N-Isopropyl Carvedilol is hydrophobic. Ensure the "Wash Step" (100% B) is long
enough to elute highly retained contaminants from previous injections.
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e United States Pharmacopeia (USP).Carvedilol Monograph: Organic Impurities, Procedure 2.
[1][2][3] USP-NF.[2] (Note: Refers to Related Compound E, distinct from N-Isopropyl! but
uses similar methodology).

¢ International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text
and Methodology Q2(R1)..

+ Chatterjee, B., et al. (2011).[4] HPLC-Method for the Quantification of Carvedilol in Human
Plasma.[4] Asian Journal of Chemistry.[4] (Provides basis for mobile phase selection).

¢ SynThink Chemicals.N-Isopropyl Carvedilol Reference Standard Data. (Verification of CAS
and Structure).

¢ Merck Millipore.Purospher STAR RP-18 Endcapped Application Note. (Column
specifications).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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